

# UV-Vis Spectrophotometric Quantification of Felbinac: Method Development and Validation Protocol

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## Compound of Interest

Compound Name:	2-(1,1'-Biphenyl-4-yl)propanoic acid
CAS No.:	10532-14-6
Cat. No.:	B3061401

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## Abstract & Scope

This Application Note details a robust, validated protocol for the quantitative determination of Felbinac (4-biphenylacetic acid) in bulk drug substances and pharmaceutical formulations (gels/topical solutions). Leveraging the strong UV absorption of the biphenyl chromophore at 254 nm, this method offers a cost-effective alternative to HPLC for routine Quality Control (QC). The guide covers solvent selection, standard preparation, and a full validation framework compliant with ICH Q2(R1) guidelines, ensuring high specificity, linearity, and precision.

## Introduction & Scientific Rationale

### Molecule Overview

Felbinac is a non-steroidal anti-inflammatory drug (NSAID) used primarily for the topical treatment of inflammation and pain.

- Chemical Structure: Biphenyl-4-yl acetic acid.[1]

- **Chromophore:** The conjugated biphenyl ring system is responsible for strong UV absorption.
- **Solubility Profile:** Felbinac is a BCS Class II drug (Low Solubility, High Permeability). It is practically insoluble in water but highly soluble in organic solvents like Methanol and Ethanol, which dictates the choice of analytical solvent.

## Principle of Analysis

The analysis relies on the Beer-Lambert Law (

), where the absorbance (

) is directly proportional to the concentration (

) of Felbinac.

- **Solvent Choice:** Methanol is selected as the solvent of choice due to its high dissolving power for Felbinac and UV transparency (cutoff < 205 nm), ensuring no interference at the detection wavelength.
- **Detection Wavelength (**  
  
**):** Spectral scanning reveals a maximum absorption peak at 254 nm, characteristic of the transitions in the biphenyl ring.

## Materials & Instrumentation

### Reagents

- **Felbinac Reference Standard:** Purity  
  
99.0% (USP/BP Grade).
- **Solvent:** Methanol (HPLC or Spectroscopic Grade). Note: Do not use technical grade methanol as impurities may absorb in the UV region.
- **Distilled Water:** Double-distilled or Milli-Q grade (for formulation extraction if needed).

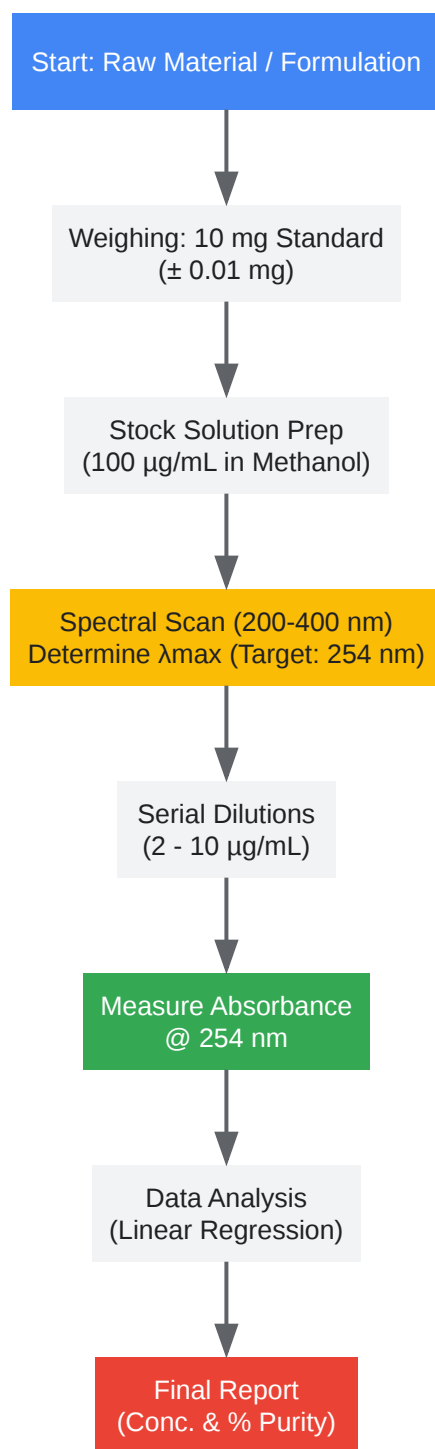
### Instrumentation

- UV-Vis Spectrophotometer: Double-beam system (e.g., Shimadzu UV-1900 or Agilent Cary 60) with 1 cm matched quartz cuvettes.
- Analytical Balance: Sensitivity of 0.01 mg or better (e.g., Mettler Toledo XPR).
- Ultrasonic Bath: For sonication of stock solutions.

## Experimental Protocol

### Workflow Visualization

The following diagram outlines the critical path from sample preparation to data reporting.



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Figure 1: Step-by-step workflow for the UV-Vis spectrophotometric analysis of Felbinac.

## Preparation of Solutions

## A. Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of Felbinac Reference Standard.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of Methanol and sonicate for 10 minutes to ensure complete dissolution.
- Make up the volume to the mark with Methanol.[2] Mix well.

## B. Working Standard Solutions (Calibration Curve)

Prepare a series of dilutions from the Stock Solution to cover the linearity range of 2 – 10 µg/mL.

Target Conc.[3][4] [5] (µg/mL)	Volume of Stock (mL)	Final Volume (mL)	Solvent
2.0	0.2	10	Methanol
4.0	0.4	10	Methanol
6.0	0.6	10	Methanol
8.0	0.8	10	Methanol
10.0	1.0	10	Methanol

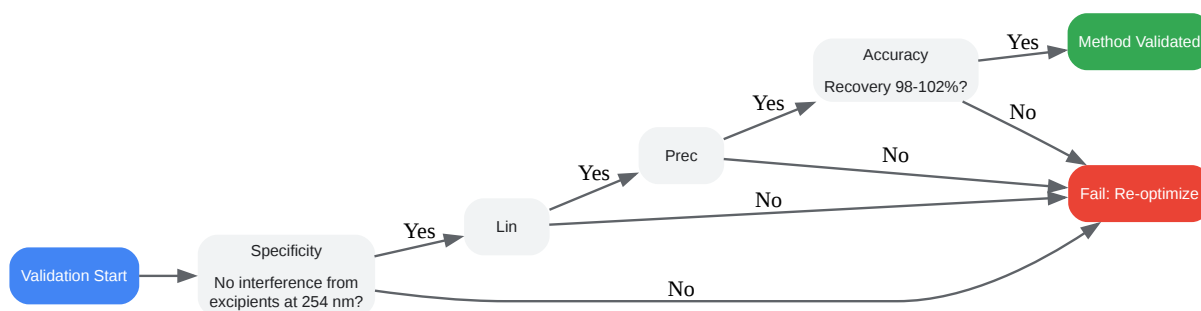
## Method Procedure

- Baseline Correction: Fill both reference and sample cuvettes with pure Methanol. Run a baseline correction from 200 nm to 400 nm.
- Confirmation: Scan the 10 µg/mL standard solution. Identify the peak maximum (expected at 254 nm).
- Measurement: Measure the absorbance of the calibration standards (2–10 µg/mL) at 254 nm.

- Sample Analysis: Prepare the test sample (e.g., extracted gel) to fall within the calibration range (approx. 6 µg/mL) and measure absorbance.

## Method Validation (ICH Q2(R1))

To ensure the reliability of the data, the method must be validated. The following logic diagram illustrates the validation decision process.



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Figure 2: Decision tree for analytical method validation parameters.

## Validation Parameters & Acceptance Criteria

Parameter	Methodology	Acceptance Criteria
Linearity	Plot Absorbance vs. Conc. (2–10 µg/mL)	Correlation Coefficient ( )
Precision (Repeatability)	Measure 6 replicates of a single standard (e.g., 6 µg/mL)	% RSD
Accuracy (% Recovery)	Spike placebo with known amount of Felbinac (80%, 100%, 120%)	Recovery between 98.0% – 102.0%
LOD (Limit of Detection)		Approx. 0.1 µg/mL
LOQ (Limit of Quantitation)		Approx. 0.3 µg/mL
Robustness	Small changes in wavelength ( nm)	% RSD

Where

is the standard deviation of the y-intercepts and

is the slope of the calibration curve.

## Data Analysis & Calculations

### Calibration Curve

Perform linear regression (

) on the standard data:

- = Absorbance[6][7]
- = Concentration (µg/mL)[1][4][5][6][7][8][9][10]
- = Slope[9]
- = Intercept

## Sample Calculation

Calculate the concentration of Felbinac in the unknown sample using:

## Percent Purity (Assay)

## Troubleshooting & Expert Tips

- **Solvent Evaporation:** Methanol is volatile. Keep all flasks tightly stoppered to prevent concentration changes that affect precision.
- **Cuvette Maintenance:** Residue on quartz cuvettes can cause baseline drift. Clean with methanol and lens tissue before every measurement.
- **Filter Selection:** If analyzing gel formulations, filter samples through a 0.45 µm PTFE filter (compatible with methanol) to remove excipients before UV analysis. Avoid Nylon filters if they adsorb the drug.

## References

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